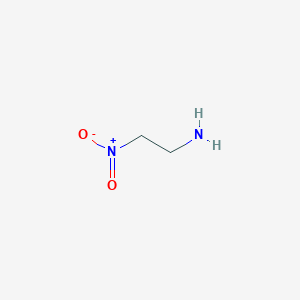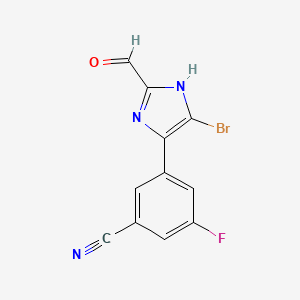
3-(5-Bromo-2-formyl-4-imidazolyl)-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022700 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD33022700 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of MFCD33022700 involves large-scale synthesis using advanced equipment and technology. The process is designed to be efficient and cost-effective, ensuring high-quality output. The production method is optimized for scalability, allowing for mass production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: MFCD33022700 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD33022700 include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of MFCD33022700 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds with different functional groups.
Scientific Research Applications
MFCD33022700 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its use in developing new drugs. In medicine, MFCD33022700 is explored for its therapeutic potential in treating various diseases. In industry, it is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD33022700 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. These interactions are crucial for understanding the compound’s therapeutic potential and its applications in various fields.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD33022700 include other chemical substances with comparable structures and properties. These compounds may share similar reactivity and applications but differ in specific functional groups or molecular configurations.
Uniqueness: MFCD33022700 is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. Its stability, reactivity, and versatility make it a valuable compound for various applications, setting it apart from other substances in its class.
Properties
Molecular Formula |
C11H5BrFN3O |
|---|---|
Molecular Weight |
294.08 g/mol |
IUPAC Name |
3-(5-bromo-2-formyl-1H-imidazol-4-yl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C11H5BrFN3O/c12-11-10(15-9(5-17)16-11)7-1-6(4-14)2-8(13)3-7/h1-3,5H,(H,15,16) |
InChI Key |
ZXZNQWUGVQIHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=C(NC(=N2)C=O)Br)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


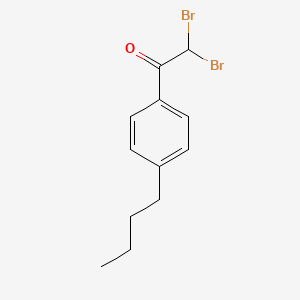
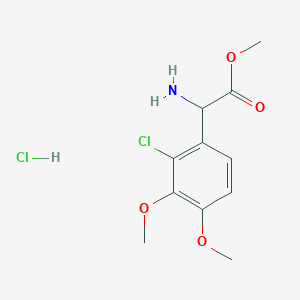
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)
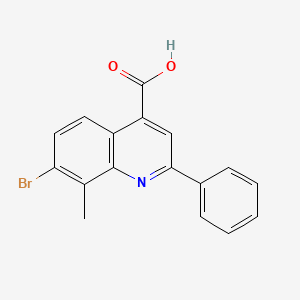
![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)

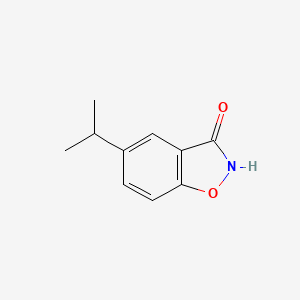
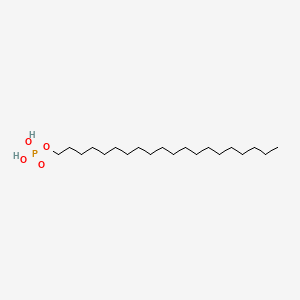
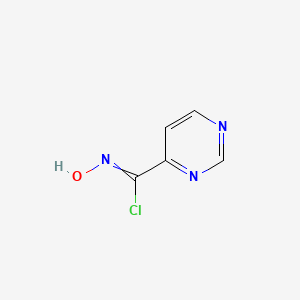
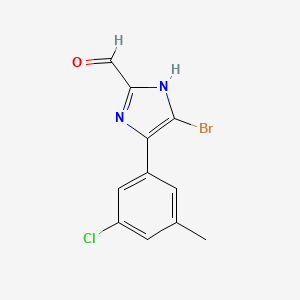
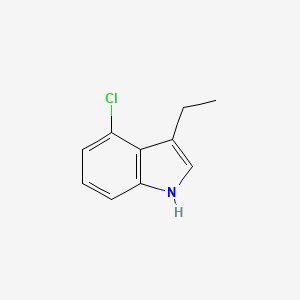
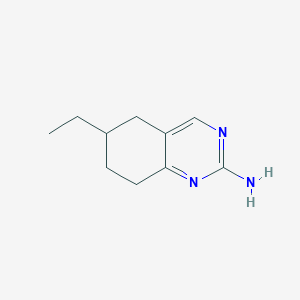
![5-Cyclopropyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13702680.png)
